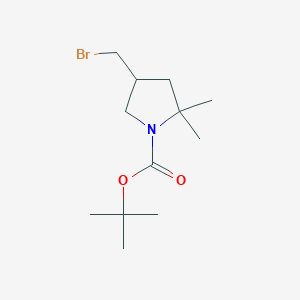

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Beschreibung

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine-based organic compound featuring a tert-butyl carbamate protecting group and a bromomethyl substituent at the 4-position. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in nucleophilic substitution reactions due to the reactive bromomethyl group. Its rigid, bicyclic structure (2,2-dimethylpyrrolidine) enhances steric control in stereoselective reactions, making it valuable for constructing complex molecules.

Eigenschaften

IUPAC Name |

tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-8-9(7-13)6-12(14,4)5/h9H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGSOBPJRQGCES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)CBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 2,2-dimethylpyrrolidine-1-carboxylate.

Bromination: The bromomethyl group is introduced via bromination. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat.

Esterification: The tert-butyl ester group is introduced through esterification. This involves reacting the carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: To ensure consistent quality and yield.

Automated Systems: For precise control of reaction conditions.

Purification: Using techniques like recrystallization or chromatography to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution: Depending on the nucleophile, products like azides, thiols, or ethers.

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: Alcohols or amines.

Hydrolysis: The corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block: Used as an intermediate in the synthesis of more complex molecules.

Protecting Group: The tert-butyl ester can serve as a protecting group for carboxylic acids during multi-step synthesis.

Biology

Bioconjugation: The bromomethyl group can be used to attach the compound to biomolecules like proteins or nucleic acids.

Medicine

Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry

Material Science: Utilized in the development of polymers and advanced materials due to its reactive functional groups.

Wirkmechanismus

The mechanism by which tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the introduction of various nucleophiles. The tert-butyl ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in further chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The bromomethyl derivative is compared below with four structurally related compounds (Table 1). Key differences arise from substituents at the 4-position of the pyrrolidine/azepane ring, influencing reactivity, stability, and applications.

Table 1: Comparison of Structural Analogues

*Calculated from molecular formula (C₁₃H₂₂BrNO₂); †Estimated from analogous structures.

Reactivity and Functional Group Analysis

- Bromomethyl Group : The bromine atom in this compound facilitates nucleophilic substitutions (e.g., SN2 reactions), enabling alkylation or cross-coupling. This contrasts with the hydroxyl group in Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate, which requires activation (e.g., tosylation) for similar reactivity .

- Amino Groups: The 3-aminopropyl () and isobutylamino () derivatives exhibit base-sensitive behavior due to unprotected amines, limiting their use in strongly acidic/basic conditions. In contrast, the bromomethyl derivative’s tert-butyl carbamate group enhances stability under basic conditions.

- Synthetic Yields : Photocatalysis methods for benzyl pyrrolidine/azepane derivatives achieved 39–64% yields, influenced by steric hindrance (lower yield in azepane derivatives) and catalyst choice (Catalyst A vs. B) .

Stability and Handling

- Safety protocols for similar brominated compounds emphasize storage at low temperatures and avoidance of light .

- Tert-butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate (98% purity) is marketed for lab use only, highlighting the need for controlled handling of amine-containing derivatives .

Biologische Aktivität

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate (CAS Number: 869527-80-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological properties, including pharmacological effects, toxicity, and potential therapeutic applications.

- Molecular Formula : C12H22BrN O2

- Molecular Weight : 271.15 g/mol

- Structural Features : The compound contains a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes. It has been shown to act as a substrate or inhibitor for specific cytochrome P450 enzymes, which are crucial for drug metabolism.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, effective against certain bacterial strains.

- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, possibly through modulation of neurotransmitter systems.

Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound induced apoptosis in human leukemia cells. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Leukemia Cells | 15 | Caspase activation, mitochondrial disruption |

| Breast Cancer Cells | 20 | Induction of apoptosis |

Antimicrobial Studies

In another investigation focusing on antimicrobial efficacy, the compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Toxicity Profile

The safety profile of this compound has been assessed in various toxicological studies. Acute toxicity tests indicate that it has a moderate toxicity level with an LD50 value greater than 2000 mg/kg in rodent models. Long-term exposure studies are necessary to fully understand its chronic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.